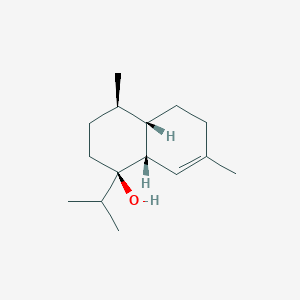

(1R,4R,4aS,8aR)-4,7-dimethyl-1-propan-2-yl-3,4,4a,5,6,8a-hexahydro-2H-naphthalen-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of organic chemicals characterized by complex naphthalene derivatives, which are of significant interest in various fields of chemistry due to their unique structural and functional properties.

Synthesis Analysis

The synthesis of related naphthalene derivatives often involves palladium-catalyzed cross-coupling reactions, as demonstrated in the synthesis of oligo(naphthalene-2,3-diyl)s, which highlights the versatility of palladium-catalyzed reactions for constructing complex naphthalene frameworks (Motomura et al., 2005).

Molecular Structure Analysis

The molecular structure of naphthalene derivatives can be significantly distorted due to steric effects, as seen in 1,8-disubstituted naphthalenes. These distortions often result from intramolecular hydrogen bonding and are crucial for understanding the compound's reactivity and properties (Woźniak et al., 1990).

Chemical Reactions and Properties

Naphthalene derivatives exhibit a range of chemical reactions, notably their ability to undergo photophysical transformations. For instance, certain dimethylamino naphthalene derivatives have been shown to display solvent polarity and viscosity-sensitive fluorescence, making them useful as probes in fluorescence microscopy (Jacobson et al., 1996).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and fluorescence efficiency, can be altered through the introduction of different substituents. This modification allows for the fine-tuning of the compound's physical characteristics for specific applications (Yi et al., 2011).

Chemical Properties Analysis

The chemical properties, including basicities and reactivities of naphthalene derivatives, are highly dependent on their molecular structures. Isomeric forms of dimethylamino naphthalenes, for example, show varying degrees of basicity based on the orientation of dimethylamino groups, influencing their potential as proton sponges (Staab et al., 2000).

Scientific Research Applications

Antituberculosis Activity

A study synthesized new compounds with structures related to the given chemical, demonstrating significant antituberculosis activity. One such compound, (1R*,2S*)-1-(6-Bromo-2-chloroquinolin-3-yl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ol hydrocitrate, exhibited high antituberculosis activity and is in the final stage of clinical trials for use in clinical practice (Omel’kov et al., 2019).

Photophysical Properties

Research on the photophysical behavior of probes similar in structure to the target compound has been conducted to understand their application in studying biological systems. These studies are crucial for elucidating the properties that govern their emission in various solvents, providing insight into their use in peptide and protein studies (Cerezo et al., 2001).

Phytochemical Investigation

A new trihydroxy sesquiterpene was isolated from Teucrium mascatense during a phytochemical investigation. The structure elucidation of this compound and its known metabolites showcases the diverse application of similar compounds in understanding plant chemistry and potential therapeutic agents (Ali et al., 2015).

Analgesic Activity

New hexahydro-2H-chromenes, structurally related to the target compound, were synthesized and evaluated for their analgesic activity. One specific compound showed significant analgesic activity, highlighting the potential for developing new pain management therapies (Il’ina et al., 2020).

Organic Synthesis and Catalysis

Studies have explored the cyclization of various compounds, leading to the synthesis of new organic molecules. These research efforts contribute to the broader field of organic synthesis, offering insights into the mechanisms and potential applications of these compounds in creating complex molecules (Kusumi et al., 1975).

properties

IUPAC Name |

(1R,4R,4aS,8aR)-4,7-dimethyl-1-propan-2-yl-3,4,4a,5,6,8a-hexahydro-2H-naphthalen-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-10(2)15(16)8-7-12(4)13-6-5-11(3)9-14(13)15/h9-10,12-14,16H,5-8H2,1-4H3/t12-,13+,14+,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUROKQYXIPVTGD-CBBWQLFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2C1CCC(=C2)C)(C(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@]([C@@H]2[C@H]1CCC(=C2)C)(C(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rel-(1R,4R,4aS,8aR)-1-isopropyl-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-ol | |

Q & A

Q1: What plant species are known to contain cis-cadin-4-en-7-ol in their essential oils?

A1: Several studies highlight the presence of cis-cadin-4-en-7-ol in essential oils extracted from various plant species. These include:

- Achillea coarctata: This plant, native to Serbia, shows varying concentrations of cis-cadin-4-en-7-ol depending on the plant part and geographical location. [, ]

- Eupatorium adenophorum: This species exhibits cis-cadin-4-en-7-ol as a significant component in its essential oil, regardless of the distillation method used. []

- Eupatorium coelestinum: Both stem and leaf oils of this plant contain cis-cadin-4-en-7-ol, although in varying amounts. []

- Neolitsea kedahense: This species is notable for having cis-cadin-4-en-7-ol identified in its oil for the first time. []

- Baccharis latifolia: The essential oil of this plant contains cis-cadin-4-en-7-ol, identified as one of the molecules responsible for its antioxidant activity. []

Q2: What is the reported biological activity of essential oils containing cis-cadin-4-en-7-ol?

A2: Research suggests that essential oils rich in cis-cadin-4-en-7-ol, alongside other compounds, exhibit several biological activities:

- Antibacterial activity: Essential oils of Achillea coarctata and Neolitsea kedahense, both containing cis-cadin-4-en-7-ol, displayed antibacterial activity against certain bacterial strains. [, ]

- α-glucosidase inhibitory activity: Essential oils of Neolitsea kedahense showed potential for inhibiting α-glucosidase, an enzyme involved in carbohydrate metabolism. []

- Antioxidant activity: The essential oil of Baccharis latifolia, containing cis-cadin-4-en-7-ol, exhibited notable antioxidant activity in several assays. []

Q3: Are there any structural features of cis-cadin-4-en-7-ol that might be associated with its biological activity?

A3: While the specific mechanisms of action of cis-cadin-4-en-7-ol remain largely unexplored, some structural features common to many bioactive terpenes could be relevant. For example:

Q4: What analytical methods are used to identify and quantify cis-cadin-4-en-7-ol in essential oils?

A4: The primary analytical techniques employed for characterizing essential oil components, including cis-cadin-4-en-7-ol, are:

- Gas Chromatography (GC): This technique separates the volatile compounds in the essential oil based on their boiling points and interaction with the stationary phase. [, , , , , ]

- Mass Spectrometry (MS): Coupled with GC, MS helps identify individual compounds by their mass-to-charge ratio, providing structural information. [, , , , , ]

- Flame Ionization Detection (FID): Used in conjunction with GC, FID provides quantitative information about the relative abundance of each compound in the essential oil. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.